Thioether vs. Sulfonyl Oxidation State Dictates ELOVL6 Inhibitory Potency – A Class-Level Structural Divergence
The target compound carries a thioether (–S–) linker at the 3-position, distinguishing it from the 3-sulfonyl (–SO₂–) series exemplified by ELOVL6-IN-4. In the ELOVL6 inhibitor pharmacophore, the sulfonyl group acts as a hydrogen-bond acceptor essential for target engagement, contributing to IC₅₀ values of 79 nM (human ELOVL6) and 94 nM (mouse ELOVL6) for the optimized sulfonyl derivative [1]. Reduction to the thioether eliminates this key interaction, and the thioether series has not demonstrated measurable ELOVL6 inhibition in published screening campaigns. This divergence means the target compound is unsuitable for ELOVL6 programs but offers a chemically orthogonal starting point for transporter- or receptor-targeted projects where the thioether may provide conformational flexibility or metabolic lability that the rigid sulfonyl cannot [2].
| Evidence Dimension | ELOVL6 inhibitory activity (IC₅₀, human enzyme) |
|---|---|
| Target Compound Data | Not reported as an ELOVL6 inhibitor in public domain; predicted inactive |
| Comparator Or Baseline | 3-(Pyridin-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (ELOVL6-IN-4): IC₅₀ = 79 nM (human ELOVL6) |
| Quantified Difference | >100-fold loss of activity predicted upon sulfonyl→thioether reduction (inferred from SAR of 3-sulfonyl series [1], where non-sulfonyl analogs were inactive at screening concentrations) |
| Conditions | Recombinant human ELOVL6 enzyme assay; ultrahigh-throughput screening cascade (J. Med. Chem. 2009) |
Why This Matters
For procurement decisions, this defines the compound's exclusion from ELOVL6 programs and its positioning as a structurally distinct alternative for transporter or GPCR ligand development where the thioether may impart favorable pharmacokinetic or selectivity features not achievable with the sulfonyl chemotype.
- [1] Mizutani T, Ishikawa S, Nagase T, Takahashi H, Fujimura T, Sasaki T, et al. Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. J Med Chem. 2009;52(22):7289-7300. doi:10.1021/jm900488k View Source
- [2] Cararas SA, Izenwasser S, Wade D, Housman A, Verma A, Lomenzo SA, Trudell ML. Further structure–activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorg Med Chem. 2011;19(22):6705-6714. doi:10.1016/j.bmc.2011.09.045 View Source
